4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid
Overview
Description
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid is a chemical compound with the molecular formula C15H11FN4O2 and a molecular weight of 298.27 g/mol . This compound is characterized by the presence of a tetrazole ring, a fluorobenzyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the fluorobenzyl group and the tetrazole ring.
Tetrazole Formation: The tetrazole ring is formed through a cyclization reaction involving an azide and a nitrile group under acidic conditions.
Benzoic Acid Introduction:
Chemical Reactions Analysis
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The fluorobenzyl group enhances the compound’s lipophilicity, improving its bioavailability and allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid can be compared with similar compounds such as:
2-Fluorobenzyl alcohol: This compound is used as a precursor in the synthesis of various fluorinated organic molecules.
2-(4-Fluorobenzoyl)benzoic acid: This compound is used in the synthesis of heparan sulfate glycosaminoglycans-mimetic compounds.
4-(2-Benzyl-2H-tetrazol-5-yl)benzoic acid: This compound has similar structural features and is used in the synthesis of biologically active molecules.
This compound stands out due to its unique combination of a tetrazole ring, a fluorobenzyl group, and a benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-13-4-2-1-3-12(13)9-20-18-14(17-19-20)10-5-7-11(8-6-10)15(21)22/h1-8H,9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSQCVVIRPDWRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331182 | |
Record name | 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708290-59-9 | |
Record name | 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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